2,5-dichloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

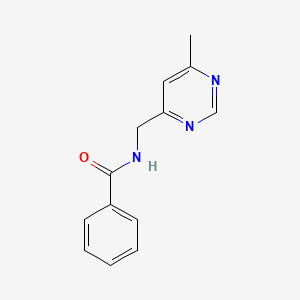

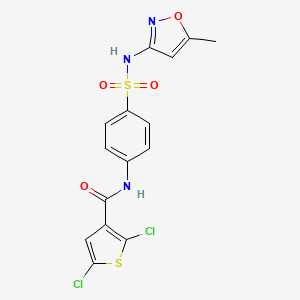

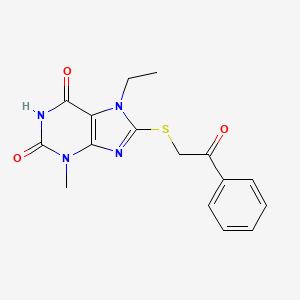

The compound “2,5-dichloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)thiophene-3-carboxamide” is a complex organic molecule. It contains several functional groups, including a thiophene ring, an isoxazole ring, a sulfamoyl group, and a carboxamide group. These functional groups suggest that the compound might have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom), and a phenyl ring (a six-membered ring of carbon atoms, also known as a benzene ring). The presence of these rings suggests that the compound might have interesting electronic and steric properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Without specific data on this compound, it’s impossible to provide an analysis of its physical and chemical properties .Scientific Research Applications

Antimicrobial Activity

Research into thiophene carboxamides, similar in structure to 2,5-dichloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)thiophene-3-carboxamide, has shown significant antimicrobial properties. For instance, compounds derived from thiophene-2-carboxamides displayed potential antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus niger (Sowmya et al., 2018). Another study focused on thiophene-2-carboxamide derivatives synthesized for antimicrobial evaluation showed significant activities against bacterial and fungal strains (Talupur et al., 2021).

Anti-inflammatory Properties

Studies have also explored the anti-inflammatory potential of thiophene carboxamide derivatives. Research on 3-[(4-sulfamoylphenyl)hydroxy methylene]-5-methyl-2-oxindole-1-carboxamide compounds revealed notable anti-inflammatory activity with less gastrointestinal side effects compared to traditional NSAIDs (Ri-gang, 2007). This suggests that derivatives of this compound could be valuable in developing new anti-inflammatory agents with improved safety profiles.

Anticancer Activity

The synthesis of thiophene carboxamide compounds has been linked to potential anticancer activities. For example, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives containing sulfonamido moieties have been synthesized and evaluated for their anticancer activities, demonstrating significant cytotoxic effects against various cancer cell lines (Atta & Abdel‐Latif, 2021). This indicates the potential for compounds like this compound in cancer research and therapy.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize its specific functional groups, such as the isoxazole ring, the sulfamoyl group, and the thiophene ring .

Mode of Action

Based on its structural similarity to other isoxazole-containing compounds, it may interact with its targets through hydrogen bonding or electrostatic interactions . The presence of the sulfamoyl group could potentially allow for interactions with proteins or enzymes that recognize sulfonamides .

Biochemical Pathways

Other isoxazole-containing compounds have been found to interact with various biochemical pathways, including those involved in inflammation and neurotransmission .

Pharmacokinetics

The presence of the isoxazole ring and the sulfamoyl group could potentially influence its absorption and distribution . The compound’s metabolism and excretion would likely depend on its interactions with various enzymes in the body .

Result of Action

Based on its structural features, it may have potential effects on cellular processes that involve proteins or enzymes that recognize its specific functional groups .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and, consequently, its interactions with its targets . Additionally, the presence of other molecules or compounds in the environment could potentially affect the compound’s stability or its interactions with its targets .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,5-dichloro-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3O4S2/c1-8-6-13(19-24-8)20-26(22,23)10-4-2-9(3-5-10)18-15(21)11-7-12(16)25-14(11)17/h2-7H,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHCBIGZCOTFRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2749893.png)

![(1R,6S,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2749894.png)

![N-(1-Cyanocyclohexyl)-2-[[(1R,2S)-2-(3-hydroxypyrrolidin-1-yl)cyclopentyl]amino]-N-methylacetamide](/img/structure/B2749896.png)

![3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2749900.png)

![ethyl 3-cyano-2-(2-(phenylsulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2749904.png)